Calcium hydroxide

Description

Properties

CAS No. |

1332-69-0 |

|---|---|

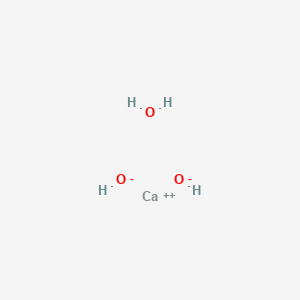

Molecular Formula |

CaH2O2 Ca(OH)2 |

Molecular Weight |

74.09 g/mol |

IUPAC Name |

calcium;dihydroxide |

InChI |

InChI=1S/Ca.2H2O/h;2*1H2/q+2;;/p-2 |

InChI Key |

AXCZMVOFGPJBDE-UHFFFAOYSA-L |

impurities |

Calcium carbonate, magnesium salts, iron. |

SMILES |

O.[OH-].[OH-].[Ca+2] |

Canonical SMILES |

[OH-].[OH-].[Ca+2] |

boiling_point |

Decomposes (NIOSH, 2024) Decomposes decomposes |

Color/Form |

Crystals or soft granules or powder Soft, hexagonal crystals Rhombic, trigonal, colorless crystals Soft, white crystalline powder White powder [Note: Readily absorbs CO2 from the air to form calcium carbonate] |

density |

2.24 at 68 °F (USCG, 1999) - Denser than water; will sink Approximately 2.2 g/cu cm Bulk density: 450 to 640 kg/cu m. In the as-poured state, it can be as low as 350 kg/cu m, owing to air entrapment Relative density (water = 1): 2.2 2.24 |

flash_point |

/Calcium Hydroxide is/ non flammable |

melting_point |

1076 °F (Decomposes) (Loses H2O) (NIOSH, 2024) 1076 °F (decomposes) (loses water) 1076 °F (decomposes) (loses H₂O) 1076 °F (Decomposes) (Loses H2O) |

Other CAS No. |

1332-69-0 |

physical_description |

Calcium hydroxide is an odorless white granules. Sinks in water. (USCG, 1999) Liquid; Other Solid; Water or Solvent Wet Solid, Liquid; NKRA; Water or Solvent Wet Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Other Solid; Dry Powder White powder White, odorless powder; Note: Readily absorbs CO2 from the air to form calcium carbonate; [NIOSH] COLOURLESS CRYSTALS OR WHITE POWDER. White, odorless powder. White, odorless powder. [Note: Readily absorbs CO2 from the air to form calcium carbonate.] |

solubility |

0.2 % at 32 °F (NIOSH, 2024) Slightly soluble in water. Insoluble in ethanol. Soluble in glycerol Solubility in water is decreased by the presence of fixed alkali hydroxides. In water, 1730 mg/L at 20 °C In water, 0.160 g/100 g water at 20 °C Very slightly soluble in boiling water. Insoluble in alcohol. Soluble in acid Soluble in glycerol, sugar or ammonium chloride solution; soluble in acids with evolution of much heat Solubility in water: none (32 °F): 0.2% |

Synonyms |

CALCIUM HYDROXIDE HYDRATE) |

vapor_pressure |

0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Calcium Hydroxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of calcium hydroxide nanoparticles (Ca(OH)₂ NPs). It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development and materials science. This document details various synthesis methodologies, provides in-depth characterization protocols, and presents quantitative data for comparative analysis.

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles can be achieved through several methods, each offering distinct advantages in terms of particle size control, morphology, and scalability. The most common methods include precipitation, sol-gel, hydrothermal, and green synthesis.

Precipitation Method

The precipitation method is a widely used, simple, and cost-effective technique for synthesizing Ca(OH)₂ NPs. It involves the reaction of a calcium salt with a base in a suitable solvent, leading to the precipitation of this compound.

Experimental Protocol:

-

Precursor Preparation: Prepare an aqueous solution of a calcium salt, such as calcium chloride (CaCl₂) or calcium nitrate (Ca(NO₃)₂). A typical concentration is 0.3 M CaCl₂.[1]

-

Base Solution Preparation: Prepare an aqueous solution of a base, such as sodium hydroxide (NaOH). A typical concentration is 0.6 M NaOH.[1]

-

Reaction: Heat the calcium salt solution to a specific temperature (e.g., 90°C).[1][2] Add the NaOH solution dropwise to the heated calcium salt solution under vigorous stirring. The rate of addition is typically around 3-4 mL/min.[2]

-

Precipitation: A white precipitate of Ca(OH)₂ will form. Continue stirring for a defined period to ensure complete reaction.

-

Washing: After the reaction, the precipitate is typically washed several times with deionized water to remove any unreacted precursors and byproducts like sodium chloride (NaCl).[1]

-

Collection: The nanoparticles are collected by centrifugation.

-

Drying: The collected Ca(OH)₂ NPs are dried in an oven at a specific temperature (e.g., 60-70°C) for several hours.[3]

Quantitative Data for Precipitation Synthesis:

| Precursors | Reaction Temperature (°C) | Resulting Particle Size (nm) | Morphology | Reference |

| Ca(NO₃)₂·4H₂O, NaOH | 115 | ~47 | Hexagonal | [4] |

| CaCl₂·2H₂O, NaOH | 90 | < 100-150 | Hexagonal plates | [1] |

| Ca(NO₃)₂, NaOH | 35 | < 50 | Not well-defined shapes | [5] |

Sol-Gel Method

The sol-gel method offers excellent control over the size, shape, and purity of the nanoparticles. It involves the formation of a 'sol' (a colloidal suspension of solid particles in a liquid) and its subsequent conversion into a 'gel' (a solid-like network).

Experimental Protocol:

-

Precursor Solution: Dissolve a calcium precursor, such as calcium nitrate or calcium chloride, in a suitable solvent, often an alcohol or a mixture of alcohol and water.[6][7] For instance, eggshells (primarily CaCO₃) can be dissolved in hydrochloric acid (HCl) to form a CaCl₂ solution.[6]

-

Hydrolysis and Condensation: A base, such as sodium hydroxide (NaOH), is added dropwise to the precursor solution to initiate hydrolysis and condensation reactions, leading to the formation of a Ca(OH)₂ gel.[6][7]

-

Aging: The gel is typically aged for a period (e.g., overnight) to allow for the strengthening of the network structure.[6]

-

Washing: The gel is washed with distilled water to remove impurities.[6]

-

Drying: The gel is dried in an oven at a low temperature (e.g., 60°C) for an extended period (e.g., 24 hours).[6]

-

Calcination (Optional for CaO NPs): For the synthesis of calcium oxide (CaO) nanoparticles, the dried Ca(OH)₂ gel is calcined at a high temperature (e.g., 900°C).[6]

Quantitative Data for Sol-Gel Synthesis:

| Precursor Source | Calcination Temperature (°C) | Resulting Particle Size (nm) | Morphology | Reference |

| Eggshell (CaCO₃) | 900 (for CaO) | 50 - 198 | Spherical | [6] |

| Cockle Shell (CaCO₃) | Not specified | Not specified | Not specified | [7] |

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water in a sealed vessel called an autoclave. This method can produce highly crystalline nanoparticles.

Experimental Protocol:

-

Precursor Mixture: Prepare an aqueous solution of a calcium salt (e.g., calcium nitrate) and a base (e.g., sodium hydroxide).

-

pH Adjustment: Adjust the pH of the solution to a basic range (e.g., 10-11).[8]

-

Autoclave Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Heating: Heat the autoclave to a specific temperature (e.g., 140-180°C) for a defined duration (e.g., 18-24 hours).[8]

-

Cooling: Allow the autoclave to cool down to room temperature.

-

Washing and Collection: The resulting precipitate is washed with deionized water and ethanol and collected by centrifugation.[8]

-

Drying: Dry the nanoparticles in an oven.

Green Synthesis Method

Green synthesis utilizes natural extracts from plants or microorganisms as reducing and capping agents, offering an environmentally friendly and sustainable approach.

Experimental Protocol:

-

Plant Extract Preparation: Prepare an aqueous extract from a plant source (e.g., Phyllanthus emblica, carob fruit).[6][9]

-

Precursor Solution: Prepare an aqueous solution of a calcium salt (e.g., calcium nitrate).[9]

-

Reaction: Mix the plant extract with the calcium salt solution. A base like sodium hydroxide may also be added.[9]

-

Nanoparticle Formation: The phytochemicals in the plant extract reduce the calcium ions and stabilize the formed Ca(OH)₂ nanoparticles.

-

Washing and Collection: The synthesized nanoparticles are purified by repeated washing and centrifugation.

-

Drying: The final product is dried to obtain a powder.

Quantitative Data for Green Synthesis:

| Plant Extract | Resulting Particle Size (nm) | Morphology | Reference |

| Phyllanthus emblica | Not specified | Amorphous rods | [9] |

| Carob fruit | 31.56 - 81.22 | Hexagonal | [6] |

| Andrographis paniculata and Ocimum sanctum | Not specified | Not specified | [10] |

Characterization of this compound Nanoparticles

Thorough characterization is crucial to understand the physicochemical properties of the synthesized Ca(OH)₂ NPs, which in turn determine their performance in various applications.

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure, phase purity, and average crystallite size of the nanoparticles.

Experimental Protocol:

-

Sample Preparation: A thin film of the nanoparticle powder is prepared on a low-background substrate.[11]

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected at various angles (2θ).[11]

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases. The average crystallite size can be estimated using the Debye-Scherrer equation.[11]

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

SEM and TEM are powerful imaging techniques used to visualize the morphology, size, and size distribution of the nanoparticles.

Experimental Protocol:

-

Sample Preparation (SEM): A small amount of the nanoparticle powder is mounted on an SEM stub using conductive tape. For non-conductive samples, a thin conductive coating (e.g., gold) is applied.[12]

-

Sample Preparation (TEM): A very dilute suspension of the nanoparticles is prepared in a suitable solvent (e.g., ethanol). A drop of the suspension is placed on a carbon-coated copper grid and allowed to dry.[13]

-

Imaging: The prepared sample is placed in the microscope, and images are captured at different magnifications.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present on the surface of the nanoparticles and to confirm the formation of Ca(OH)₂.

Experimental Protocol:

-

Sample Preparation: The nanoparticle powder is typically mixed with potassium bromide (KBr) and pressed into a pellet.[14] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the powder.[15]

-

Data Acquisition: The sample is exposed to infrared radiation, and the absorbance or transmittance is measured as a function of wavenumber.

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H stretching in Ca(OH)₂).

Dynamic Light Scattering (DLS)

DLS is a technique used to measure the hydrodynamic size and size distribution of nanoparticles suspended in a liquid.

Experimental Protocol:

-

Sample Preparation: A dilute, stable suspension of the nanoparticles is prepared in a suitable solvent, typically deionized water.

-

Measurement: The suspension is placed in a cuvette and inserted into the DLS instrument. A laser illuminates the sample, and the fluctuations in the scattered light intensity due to the Brownian motion of the particles are measured.

-

Data Analysis: The instrument's software analyzes the correlation function of the scattered light to determine the diffusion coefficient of the particles, which is then used to calculate the hydrodynamic diameter via the Stokes-Einstein equation.

Experimental Workflows and Signaling Pathways

Visualizing the experimental processes and potential biological interactions of Ca(OH)₂ NPs is essential for a clear understanding of their synthesis and application.

Applications in Drug Development

This compound nanoparticles are gaining attention in the biomedical field, particularly for their potential in drug delivery and cancer therapy. Their biocompatibility and pH-sensitive nature make them promising candidates for targeted drug release.

Recent studies have shown that Ca(OH)₂ NPs can induce apoptosis in cancer cells.[9][13] The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and genomic instability.[13] This, in turn, can activate the p53 tumor suppressor protein, which upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, ultimately leading to programmed cell death.[13] This selective cytotoxicity towards cancer cells highlights the potential of Ca(OH)₂ NPs as a novel therapeutic agent.[13] Further research into the precise molecular mechanisms and in vivo efficacy is warranted to fully explore their clinical applications.

References

- 1. Synthesis, Textural and Structural Properties of this compound Nanoparticles in Hydro-Alcoholic Suspension [file.scirp.org]

- 2. EP2880101B1 - A process for the synthesis of ca (oh) 2 nanoparticles by means of ionic exchange resins - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Nano-Calcium Oxide from Waste Eggshell by Sol-Gel Method [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Green synthesis of this compound-coated silver nanoparticles using Andrographis paniculata and Ocimum sanctum Linn. leaf extracts: An antimicrobial and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound nanoparticles induce cell death, genomic instability, oxidative stress and apoptotic gene dysregulation on human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A comparative evaluation of calcium ion release and pH change using this compound nanoparticles as intracanal medicament with different vehicles – An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The relationship between BcI2, Bax and p53: consequences for cell cycle progression and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of calcium hydroxide for research applications

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Hydroxide for Research Applications

Introduction

This compound, Ca(OH)₂, commonly known as slaked lime or hydrated lime, is an inorganic compound with significant applications across various research fields, including materials science, environmental science, and biomedicine.[1][2][3] Its unique combination of properties, such as high pH, low solubility in water, and biocompatibility, makes it a material of interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their characterization, and visual representations of key processes and workflows.

Physical Properties

This compound is a colorless crystal or a soft white powder that is odorless and has a slightly bitter, alkaline taste.[1][4] It readily absorbs carbon dioxide from the air to form calcium carbonate.[4]

General and Structural Properties

The fundamental physical and structural characteristics of this compound are summarized in the tables below.

Table 1: General Physical Properties of this compound

| Property | Value | References |

| Chemical Formula | Ca(OH)₂ | [1][3] |

| Molar Mass | 74.093 g/mol | [1][3][4][5][6] |

| Appearance | Colorless crystals or white powder | [1][2][3] |

| Odor | Odorless | [1][4] |

| Density | 2.211 - 2.24 g/cm³ | [1][4][5][6] |

| Melting Point | 580 °C (decomposes) | [1][4][6] |

| Boiling Point | Decomposes | [4] |

| Vapor Pressure | ~0 mmHg | [4] |

| Refractive Index (n_D) | 1.574 | [1] |

Table 2: Crystal Structure of this compound (Portlandite)

| Parameter | Value | References |

| Crystal System | Hexagonal | [1][2][3] |

| Space Group | P-3m1 | [1][4] |

| Lattice Constants | a = 3.589 Å, c = 4.911 Å | [4] |

| Lattice Angles | α = 90°, β = 90°, γ = 120° | [4] |

Particle and Surface Properties

The particle size and surface area of this compound are critical parameters in research, influencing its reactivity and interaction with other materials.

Table 3: Particle and Surface Characteristics of this compound

| Property | Value Range | Notes | References |

| Particle Size | 0.5 µm - 20 µm (conventional) | Can be produced in nanoparticle form (<100 nm). The average size often falls between 1.0 and 2.5 µm. | [7][8][9] |

| Specific Surface Area (BET) | 3.7 - 31.1 m²/g (conventional) | High-specific surface area variants can exceed 45 m²/g. The surface area is dependent on the preparation method. | [10][11][12][13][14] |

Chemical Properties

This compound is a strong base, although its low solubility limits the pH of its aqueous solutions.[4] Its chemical behavior is primarily governed by the dissociation into calcium and hydroxide ions in water.

Solubility and Dissociation

The dissolution and dissociation of this compound in an aqueous solution is a key aspect of its chemistry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. aakash.ac.in [aakash.ac.in]

- 4. This compound | Ca(OH)2 | CID 6093208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. webbook.nist.gov [webbook.nist.gov]

- 6. This compound | Definition, Formula, Uses, Properties, & Facts | Britannica [britannica.com]

- 7. Particle size and shape of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 11. horiba.com [horiba.com]

- 12. High Specific Surface Area this compound-DynNor [dynnor.com]

- 13. calciumhydroxidemanufacturer.com [calciumhydroxidemanufacturer.com]

- 14. nrc-publications.canada.ca [nrc-publications.canada.ca]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Calcium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium hydroxide, Ca(OH)₂, is a critical compound in numerous industrial and pharmaceutical applications. Its efficacy and behavior are intrinsically linked to its solid-state properties, particularly its crystal structure and polymorphism. This technical guide provides a comprehensive analysis of the known polymorphs of this compound, detailing their crystallographic structures and the experimental methodologies used for their characterization. This document consolidates key quantitative data into structured tables, outlines detailed experimental protocols, and presents logical relationships through visual diagrams to serve as an essential resource for researchers and professionals in the field.

Introduction

This compound, commonly known as slaked lime or portlandite in its mineral form, is an inorganic compound with the chemical formula Ca(OH)₂. It is a colorless crystal or white powder produced by the reaction of calcium oxide (quicklime) with water. The arrangement of atoms in its solid state, or its crystal structure, dictates its physical and chemical properties, such as solubility, reactivity, and mechanical strength. The existence of different crystal structures for the same chemical compound is known as polymorphism. Understanding the polymorphism of this compound is crucial for controlling its performance in various applications, from construction and environmental remediation to advanced drug delivery systems.

The most well-characterized polymorph of this compound is portlandite, which possesses a trigonal crystal structure. However, research has revealed the existence of other polymorphs under different temperature and pressure conditions, as well as an amorphous form. This guide will delve into the specifics of these structures and the analytical techniques employed to study them.

Polymorphism of this compound

This compound exhibits polymorphism, with different crystal structures being stable under various thermodynamic conditions. The known forms include the common trigonal polymorph (portlandite), a high-pressure monoclinic phase, and an amorphous state.

Portlandite: The Trigonal Polymorph

Portlandite is the most stable and common form of this compound at ambient conditions. It crystallizes in the trigonal system with the space group P-3m1. The structure consists of layers of edge-sharing CaO₆ octahedra, with each calcium atom coordinated to six hydroxyl groups. The hydroxyl groups of adjacent layers are oriented towards each other and are linked by hydrogen bonds. This layered structure results in perfect cleavage along the {0001} plane.

High-Pressure Monoclinic Polymorph

At high pressures, portlandite undergoes a phase transition to a monoclinic crystal structure. An in-situ study combining single-crystal and powder X-ray diffraction revealed that this transition occurs at approximately 6 GPa at room temperature. The high-pressure phase was determined to have a monoclinic crystal system with space group I121 at 8.9 GPa. This transition involves a shift of the CaO₆ octahedral layers and results in a more compact structure, with a molar volume decrease of about 5.8%.

Amorphous this compound

Amorphous this compound is a non-crystalline form of Ca(OH)₂. It can be formed through topochemical reactions, such as within anhydrous calcium silicate crystals during the hydration of cement. This form lacks the long-range order of its crystalline counterparts and is generally more reactive. The presence of amorphous or poorly crystalline this compound can be identified by the broadening of peaks in X-ray diffraction patterns.

Crystallographic Data

The crystallographic data for the known polymorphs of this compound are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data for Portlandite (Trigonal Polymorph)

| Parameter | Value | Reference |

| Crystal System | Trigonal | |

| Space Group | P-3m1 (No. 164) | |

| Lattice Parameters | a = b = 3.5918 Å | |

| c = 4.9063 Å | ||

| α = β = 90°, γ = 120° | ||

| Unit Cell Volume | 55.0 ų | |

| Z (Formula units per cell) | 1 | |

| Density (calculated) | 2.26 g/cm³ |

Table 2: Crystallographic Data for High-Pressure Monoclinic Polymorph

| Parameter | Value (at 8.9 GPa) | Reference |

| Crystal System | Monoclinic | |

| Space Group | I121 | |

| Lattice Parameters | a = 5.8882(10) Å | |

| b = 6.8408(9) Å | ||

| c = 8.9334(15) Å | ||

| β = 104.798(15)° | ||

| Unit Cell Volume | 347.9 ų |

Experimental Protocols for Characterization

The analysis of this compound's crystal structure and polymorphism relies on several key experimental techniques. Detailed methodologies for these are provided below.

X-Ray Diffraction (XRD)

X-ray diffraction is a primary tool for identifying crystalline phases and determining their crystal structure.

-

Sample Preparation: The this compound sample is typically ground into a fine powder to ensure random orientation of the crystallites. For analysis of nanoparticles in suspension, synchrotron radiation XRD can be performed on the aqueous sample contained in a capillary.

-

Instrumentation: A powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used. Data is collected over a 2θ range, for example, from 10° to 80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). For detailed structural analysis, Rietveld refinement is employed to refine the lattice parameters, atomic positions, and other structural details. Williamson-Hall plots can be used to analyze crystallite size and microstrain.

Neutron Diffraction

Neutron diffraction is particularly useful for accurately determining the positions of hydrogen atoms, which is difficult with X-ray diffraction due to hydrogen's low scattering power for X-rays.

-

Sample Preparation: Single crystals of Ca(OH)₂ are required for detailed structural refinement.

-

Instrumentation: A neutron diffractometer at a research reactor is used. Data is collected at various temperatures to study thermal motion.

-

Data Analysis: The data is refined using Fourier and least-squares procedures to determine the precise positions of all atoms, including hydrogen, and to analyze their thermal motions.

Thermal Analysis (DSC, DTA, TGA)

Thermal analysis techniques are used to study the phase transitions and decomposition of this compound as a function of temperature.

-

Instrumentation: Differential Scanning Calorimetry (DSC), Differential Thermal Analysis (DTA), and Thermogravimetric Analysis (TGA) instruments are used.

-

Experimental Conditions: A typical experiment involves heating the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The decomposition of Ca(OH)₂ to CaO and H₂O is observed as an endothermic peak in DSC/DTA curves and a corresponding mass loss in the TGA curve, typically in the range of 400-550 °C. The presence of multiple decomposition peaks can indicate the existence of different polymorphs or variations in crystallinity.

Spectroscopic Techniques (Raman and Infrared)

Vibrational spectroscopy provides insights into the local bonding environment and can be used to differentiate between polymorphs.

-

Raman Spectroscopy: A Raman spectrometer with laser excitation (e.g., 532 nm or 785 nm) is used. The characteristic Raman peak for the O-H stretching mode in portlandite is observed around 3620 cm⁻¹.

-

Infrared (IR) Spectroscopy: An FTIR spectrometer is used. The IR spectrum of Ca(OH)₂ shows a sharp absorption band around 3640 cm⁻¹ corresponding to the O-H stretching vibration.

Visualizing Relationships and Workflows

Graphviz diagrams are provided to illustrate key conceptual and experimental workflows.

Caption: Workflow for Crystal Structure and Polymorphism Analysis of this compound.

Caption: Relationship between different forms of this compound.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and polymorphism of this compound. The primary polymorph, portlandite, possesses a well-defined trigonal structure, while a monoclinic phase is induced under high pressure. An amorphous form also exists, characterized by its lack of long-range crystalline order. The precise characterization of these forms is essential for controlling the properties and performance of this compound in various scientific and industrial applications. The experimental protocols and crystallographic data compiled herein serve as a valuable resource for researchers and professionals, facilitating a deeper understanding and utilization of this important compound. Further research into other potential polymorphs and their phase transitions will continue to enhance our knowledge and expand the applications of this compound.

Navigating the Non-Aqueous: A Technical Guide to the Solubility of Calcium Hydroxide in Organic Solvents

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been developed to address the solubility of calcium hydroxide in various organic solvents, a topic of significant interest for researchers, scientists, and professionals in drug development. This guide provides a consolidated overview of available quantitative data, detailed experimental protocols for solubility determination, and a logical workflow to aid in laboratory practices.

This compound, a well-known inorganic compound, exhibits a diverse range of solubilities in organic media, deviating significantly from its sparingly soluble nature in water. Understanding these solubility characteristics is crucial for a multitude of applications, including chemical synthesis, formulation development, and materials science.

Quantitative Solubility Data

The solubility of this compound in organic solvents is highly dependent on the solvent's polarity, hydrogen bonding capabilities, and potential for complexation with the calcium ion. The following table summarizes the available quantitative data. It is important to note that comprehensive solubility data for a wide range of organic solvents is not extensively available in the current literature.

| Solvent Class | Solvent Name | Temperature (°C) | Solubility |

| Polyols | Glycerol | 25 | ~2.7 - 3.3 g/100g (extrapolated) |

| Glycerol/Water (35:65 w/w) | 25 | 1.3 g/100mL[1] | |

| Polyethylene Glycol (PEG 400) | Not Specified | Higher than in water[2][3][4] | |

| Alcohols | Ethanol | Not Specified | Insoluble[5][6] |

| Methanol | Not Specified | Slightly soluble[7] | |

| Water/Methanol Mixtures | 20 & 70 | Solubility decreases with increasing methanol %[8][9] | |

| Water/Ethanol Mixtures | 20 & 70 | Solubility decreases with increasing ethanol %[8][9] | |

| Water/1-Propanol Mixtures | 20 & 70 | Solubility decreases with increasing 1-propanol %[8][9] | |

| Water/2-Propanol Mixtures | 20 & 70 | Solubility decreases with increasing 2-propanol %[8][9] |

Note: The solubility in polyethylene glycol (PEG) is noted to be significantly higher than in water, which is attributed to the complexation of calcium ions by the ethylene oxide groups along the polymer chain.[2][3] While precise quantitative values are not consistently reported, the enhanced solubility is a recurring observation in the literature, particularly in the context of medical and dental applications.[2][4] For most other classes of organic solvents, such as ketones, esters, ethers, and hydrocarbons, there is a notable lack of published quantitative solubility data.

Experimental Protocol for Determining this compound Solubility

To address the gap in available data, the following is a detailed, generalized protocol for the experimental determination of this compound solubility in an organic solvent. This method is based on the widely used shake-flask technique followed by quantitative analysis.

1. Materials and Equipment:

-

This compound (analytical grade)

-

Organic solvent of interest (high purity)

-

Thermostatically controlled shaker or water bath

-

Centrifuge and centrifuge tubes with solvent-resistant seals

-

Syringe filters (e.g., PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Standardized hydrochloric acid (HCl) solution (for titration)

-

pH indicator (e.g., phenolphthalein or bromothymol blue, solvent-dependent) or a pH meter with a suitable electrode for non-aqueous solutions

-

High-Performance Liquid Chromatography (HPLC) system (alternative to titration)

2. Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a centrifuge tube or flask). The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, depending on the solvent and temperature. Preliminary studies are recommended to determine the time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the sample at a high speed.

-

Carefully draw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles. This step is critical to prevent erroneously high results.

-

-

Quantification:

-

Titration Method:

-

Accurately pipette a known volume of the clear, saturated filtrate into a flask.

-

If the solvent is miscible with water, dilute with deionized water.

-

Add a suitable pH indicator.

-

Titrate with a standardized solution of hydrochloric acid until the endpoint is reached.

-

The concentration of hydroxide ions, and thus the solubility of this compound, can be calculated from the volume of HCl used.

-

-

HPLC Method:

-

Prepare a series of standard solutions of this compound in the organic solvent of known concentrations.

-

Develop a suitable HPLC method to detect and quantify the calcium ion. This may involve derivatization depending on the detector used.

-

Inject the filtered, saturated solution into the HPLC system and determine the concentration of this compound by comparing the peak area to the calibration curve generated from the standard solutions.

-

-

3. Data Reporting:

-

Report the solubility in standard units such as grams per 100 mL (g/100mL) or moles per liter (mol/L) at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. The provided experimental protocol offers a robust framework for researchers to generate new data, thereby expanding the knowledge base in this critical area of chemical science. As research progresses, a more complete picture of this compound's behavior in non-aqueous systems will undoubtedly emerge, paving the way for new innovations and applications.

References

- 1. WO2012176151A1 - Glycerol compositions and solutions - Google Patents [patents.google.com]

- 2. Aspects of Solvent Chemistry for this compound Medicaments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. moderndentistrymedia.com [moderndentistrymedia.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Ca(OH)2 | CID 6093208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Calcium Hydroxide Safety and Handling in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for calcium hydroxide in a laboratory environment. Adherence to these guidelines is critical to mitigate risks and ensure a safe working environment for all personnel.

Chemical and Physical Properties

This compound, with the chemical formula Ca(OH)₂, is a white, odorless powder or crystalline solid.[1][2][3] It is also known as slaked lime, hydrated lime, or caustic lime.[2][4] A saturated aqueous solution of this compound is referred to as limewater, which is a basic solution with a pH of approximately 12.4.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | Ca(OH)₂ |

| Molar Mass | 74.09 g/mol [3][5] |

| Appearance | White powder or colorless crystals[1][3][5] |

| Odor | Odorless[1][2] |

| Melting Point | 580 °C (decomposes)[1][3][5] |

| Boiling Point | Decomposes[1][2] |

| Density | 2.21 - 2.24 g/cm³[1][2][5] |

| Solubility in Water | 1.89 g/L at 0 °C, 1.73 g/L at 20 °C, 0.66 g/L at 100 °C[4][5][6] |

| pH of Saturated Solution | ~12.4[4][5] |

| Vapor Pressure | ~0 mmHg[1][2] |

Hazard Identification and Safety Precautions

This compound is classified as a corrosive and irritant.[4] The primary hazards are associated with its alkalinity and potential for causing severe irritation and burns upon contact with skin, eyes, and the respiratory tract.[7][3]

Table 2: Hazard Identification

| Hazard | Description |

| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark)[4] |

| Signal Word | Danger[4] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. H335: May cause respiratory irritation.[4] |

| NFPA 704 Rating | Health: 3, Flammability: 0, Instability: 0[4] |

Exposure Limits

Occupational exposure limits have been established to protect laboratory personnel from the adverse effects of this compound dust.

Table 3: Occupational Exposure Limits for this compound

| Organization | Limit Type | Value |

| OSHA (PEL) | TWA (Total Dust) | 15 mg/m³[2][4][8][9] |

| TWA (Respirable Fraction) | 5 mg/m³[2][4][8][9] | |

| NIOSH (REL) | TWA | 5 mg/m³[2][4][8][9] |

| ACGIH (TLV) | TWA | 5 mg/m³[8][9] |

Engineering Controls and Personal Protective Equipment (PPE)

A combination of engineering controls and appropriate PPE is essential for safe handling.

Engineering Controls

-

Ventilation: Always handle solid this compound and prepare solutions in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[10][11][12]

-

Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.[10][11][12]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are required. A face shield should be worn when there is a significant risk of splashing.[7][11]

-

Skin Protection: A lab coat, long pants, and closed-toe shoes must be worn.[10] For tasks with a high splash potential, a chemical-resistant apron is recommended.[10]

-

Hand Protection: Wear nitrile, neoprene, or other chemically resistant gloves.[11] Always inspect gloves for integrity before use and wash hands thoroughly after removal.

-

Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are insufficient to maintain exposure below the occupational limits, a NIOSH-approved respirator is necessary.[10]

Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.

Handling

-

Avoid contact with skin, eyes, and clothing.[10]

-

Do not breathe dust.[13]

-

When preparing solutions, always add this compound to water slowly while stirring; never add water to the powder to avoid splashing and an exothermic reaction.[10]

-

Wash hands thoroughly after handling.[10]

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as acids and strong oxidizing agents.[7][11]

-

Keep containers tightly closed to prevent absorption of carbon dioxide and moisture from the air, which can lead to the formation of calcium carbonate.[7]

-

Store in a designated corrosives cabinet.[11]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][13]

-

Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[10] Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[10]

Spill and Leak Procedures

-

Small Spills: For small spills of solid this compound, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled waste container.[14] The area should then be wiped with a damp cloth.

-

Large Spills: For large spills, evacuate the area and prevent entry. If it is safe to do so, contain the spill. Contact the institution's emergency response team or environmental health and safety department for cleanup.[11]

-

For liquid spills, use an inert absorbent material to contain and clean up the spill.

Waste Disposal

Dispose of this compound waste in accordance with all federal, state, and local regulations.[14] It should be collected in a clearly labeled, sealed container and disposed of as hazardous waste.[10] Do not dispose of this compound down the drain.

Experimental Protocols

Below are generalized protocols for common laboratory procedures involving this compound. Always consult a specific, peer-reviewed protocol for your particular application.

Preparation of a Saturated this compound Solution (Limewater)

-

Materials: this compound powder, distilled or deionized water, a clean container with a lid (e.g., a glass bottle), and filtration apparatus (funnel and filter paper).

-

Procedure:

-

Add an excess of this compound powder (approximately 2 grams per liter of water) to the distilled water in the container.

-

Securely close the container and shake it vigorously for 1-2 minutes to mix the contents.

-

Allow the mixture to stand for at least 24 hours to allow the undissolved solid to settle.

-

Carefully decant or filter the clear supernatant to obtain the saturated this compound solution.

-

Store the limewater in a tightly sealed container to prevent exposure to air.

-

Neutralization of Acidic Waste

This protocol is for the neutralization of dilute acidic waste in a laboratory setting. Always perform a small-scale test reaction first.

-

Materials: Acidic waste solution, this compound, a large beaker, a stir bar and stir plate, and pH indicator strips or a pH meter.

-

Procedure:

-

Place the beaker containing the acidic waste on the stir plate and begin stirring.

-

Slowly and carefully add small portions of this compound powder to the acidic solution. The reaction can be exothermic, so monitor the temperature.

-

Periodically check the pH of the solution using a pH indicator strip or a calibrated pH meter.

-

Continue adding this compound until the pH of the solution is between 6 and 8.

-

Allow any precipitate to settle, and then dispose of the neutralized solution and solid waste in accordance with institutional guidelines.

-

This technical guide is intended to provide a foundation for the safe handling of this compound in a laboratory setting. It is imperative that all laboratory personnel receive training on the specific hazards and procedures relevant to their work. Always refer to the Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

- 1. scilit.com [scilit.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scichem.com [scichem.com]

- 4. researchgate.net [researchgate.net]

- 5. Direct Pulp Capping with this compound, Mineral Trioxide Aggregate, and Biodentine in Permanent Young Teeth with Caries: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Green synthesis of this compound-coated silver nanoparticles using Andrographis paniculata and Ocimum sanctum Linn. leaf extracts: An antimicrobial and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. webassign.net [webassign.net]

- 8. research.uga.edu [research.uga.edu]

- 9. webassign.net [webassign.net]

- 10. CN1800025A - Process for preparing nano this compound - Google Patents [patents.google.com]

- 11. Direct Pulp Capping with this compound, Mineral Trioxide Aggregate, and Biodentine in Permanent Young Teeth with Caries: A Randomized Clinical Trial: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. researchgate.net [researchgate.net]

- 13. Direct pulp capping procedures – Evidence and practice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

A Historical Overview of Calcium Hydroxide in Scientific Research: A Technical Guide

Calcium hydroxide (Ca(OH)₂), a simple inorganic compound known traditionally as slaked lime, has a rich and diverse history of application across numerous scientific and industrial fields. From its ancient use in construction to its pivotal role in modern dentistry and emerging environmental technologies, its versatility stems from its fundamental chemical properties: high alkalinity and its role as a source of calcium and hydroxyl ions. This technical guide provides an in-depth overview of the historical and contemporary applications of this compound in scientific research, with a focus on dentistry, environmental science, and industrial processes.

Applications in Dental and Medical Research

The introduction of this compound into dentistry in 1920 by Hermann marked a paradigm shift in vital pulp therapy.[1][2][3][4][5][6][7] For over a century, it has been a cornerstone material in endodontics, valued for its therapeutic effects.[2][4]

Mechanism of Action in Dentistry

The primary therapeutic properties of this compound are attributed to its high pH (approximately 12.5) upon dissociation into calcium (Ca²⁺) and hydroxyl (OH⁻) ions.[1][3][8]

-

Antimicrobial Effect : The high concentration of hydroxyl ions creates a highly alkaline environment that is bactericidal or bacteriostatic, disrupting bacterial enzymatic activity and cytoplasmic membranes.[3][8] This makes it effective against a wide range of microorganisms found in infected root canals.[8]

-

Mineralization Induction : When in contact with vital pulp tissue, this compound causes a superficial coagulative necrosis.[1][3] This mild irritation is believed to stimulate the release of inflammatory mediators and growth factors, which in turn triggers the differentiation of pulp cells into odontoblast-like cells, leading to the formation of a hard tissue barrier known as a dentin bridge.[1][3][8] The released calcium ions also contribute to the mineralization process.[9]

Key Dental Applications

-

Pulp Capping : As a direct or indirect pulp capping agent, it is placed on exposed or nearly exposed dental pulp to protect it and stimulate the formation of reparative dentin.[1][3][10] It has long been considered the "gold standard" for this procedure.[10]

-

Intracanal Medicament : It is widely used as a temporary dressing within the root canal system between appointments to disinfect the canal and reduce inflammation.[1][3][4][8][11]

-

Apexification : In non-vital immature permanent teeth, this compound is used to induce the formation of a calcific barrier across the open root apex.[1][3] This process typically requires replacing the dressing at 3-month intervals and can take 6 to 24 months to complete.[1]

-

Root Canal Sealers : It is incorporated into various root canal sealer formulations for its antimicrobial and biocompatible properties.[1][3][4]

Quantitative Data: Clinical Success in Direct Pulp Capping

Clinical research has extensively evaluated the success rate of this compound in direct pulp capping, often comparing it to newer bioactive materials like Mineral Trioxide Aggregate (MTA) and Biodentine.

| Material | Follow-up Period | Success Rate (%) | Reference |

| This compound | 12 Months | 95% | [10] |

| Tricalcium Silicate | 12 Months | 98.3% | [10] |

| This compound | 36 Months | 52% - 69% | [12] |

| MTA | 36 Months | 85% - 93% | [12] |

| This compound | 48 Months | 89% | [10] |

| Glass Ionomer Cement | 48 Months | 93% | [10] |

| This compound | 60 Months | 80% | [10] |

| Adhesive Resin System | 60 Months | 93% | [10] |

Meta-analyses indicate that while this compound is effective, materials like MTA often demonstrate significantly higher long-term success rates in direct pulp capping of permanent teeth.[12][13]

Experimental Protocols

Protocol 1: Direct Pulp Capping Clinical Trial

-

Patient Selection : Select patients with deep carious lesions leading to mechanical or carious pulp exposure in permanent teeth. Confirm pulp vitality via sensitivity testing.

-

Procedure : After achieving profound local anesthesia and rubber dam isolation, remove the caries. Achieve hemostasis at the exposure site using a cotton pellet moistened with sterile saline or sodium hypochlorite.

-

Material Application : Place the pulp capping agent (e.g., this compound paste) directly over the exposure site without pressure.

-

Restoration : Place a base/liner (e.g., glass ionomer cement) over the capping material, followed by the final restoration.

-

Follow-up : Evaluate the tooth clinically (for pain, swelling, or fistula) and radiographically (for periapical pathology or dentin bridge formation) at predefined intervals (e.g., 6, 12, 24, and 36 months).[10][12] Success is defined as the absence of clinical and radiographic signs of irreversible pulpitis or necrosis.[14]

Protocol 2: Removal of this compound from the Root Canal Effective removal of Ca(OH)₂ is crucial as remnants can interfere with the seal of the final root canal filling.[15]

-

Initial Irrigation : Use a master apical file to mechanically loosen the paste within the canal.

-

Chemical Irrigation : Irrigate the canal with sodium hypochlorite (NaOCl) and a chelating agent such as Ethylenediaminetetraacetic acid (EDTA).[16]

-

Activation : Agitate the irrigant using sonic (e.g., EndoActivator) or ultrasonic devices to enhance the hydrodynamic flow and improve the dissolution and removal of the paste from canal irregularities.[15][16]

-

Final Rinse : Perform a final rinse with sterile water or saline and dry the canal with paper points before obturation.

Visualizations: Biological Mechanisms

Caption: Mechanism of this compound in direct pulp capping.

References

- 1. scispace.com [scispace.com]

- 2. medicopublication.com [medicopublication.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound in Endodontics: An Overview [scirp.org]

- 5. This compound | Definition, Formula, Uses, Properties, & Facts | Britannica [britannica.com]

- 6. Mechanism of action of Bioactive Endodontic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. ijcpd.com [ijcpd.com]

- 11. Efficacy of three methods for inserting this compound-based paste in root canals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Success rate of direct pulp capping on permanent teeth using bioactive materials: a systematic review and meta-analysis of randomized clinical trials [rde.ac]

- 13. Effectiveness of this compound compared to hydraulic calcium silicate cements for direct pulp capping in managing deep caries in vital permanent teeth: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical outcome of direct pulp capping with MTA or this compound: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Influence of access cavity design on this compound removal using different cleaning protocols: a confocal laser scanning microscopy study [rde.ac]

- 16. Effect of various this compound removal protocols on the dislodgement resistance of biodentine in an experimental apexification model - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Models of Calcium Hydroxide Surface Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical models used to understand the surface chemistry of calcium hydroxide (Ca(OH)₂). The following sections detail the fundamental principles, computational and experimental methodologies, key quantitative data, and relevant applications of these models. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the surface interactions of this important inorganic compound.

Core Concepts in this compound Surface Chemistry

This compound, a crystalline solid with a layered hexagonal structure, exposes several surfaces to its environment, with the basal (001) and various prismatic planes being the most studied. The surface chemistry of Ca(OH)₂ is dominated by the presence of hydroxyl (-OH) groups, which can act as both proton donors and acceptors, making the surface reactive towards a variety of molecules. Theoretical models are crucial for elucidating the mechanisms of surface reactions, adsorption phenomena, and the role of surface defects at an atomic level.

Computational methods, primarily Density Functional Theory (DFT) and Molecular Dynamics (MD), are the workhorses for modeling the surface chemistry of Ca(OH)₂. DFT provides insights into the electronic structure, reaction energetics, and preferred adsorption sites, while MD simulations are used to study the dynamic behavior of the Ca(OH)₂-adsorbate interface over time.

Quantitative Data from Theoretical Models

Theoretical models provide valuable quantitative data that characterize the surface properties and reactivity of this compound. The following tables summarize key parameters obtained from computational studies.

| Parameter | Value | Method | Reference |

| Surface Energy | 1180 ± 100 erg/cm² (1.18 ± 0.1 J/m²) | Experimental | [1] |

| Surface Energy of CaO (001) | 0.470 J/m² | DFT | [2] |

| Surface Energy of CaO (110) | 0.998 J/m² | DFT | [2] |

| Surface Energy of CaO (111) | 2.152 J/m² | DFT | [2] |

Table 1: Surface Energies of this compound and Related Calcium Oxide. Surface energy is a critical parameter for predicting the stability of different crystal facets.

| Adsorbate | Adsorption Energy (eV) | Method | Reference |

| H₂O on Ca(OH)₂ cluster | Variable with cluster size | DFT | [3] |

| H₂O on β-dicalcium silicate | -0.78 to -1.47 | DFT |

Table 2: Adsorption Energies of Water on this compound and a Related Silicate. Adsorption energy indicates the strength of the interaction between a molecule and the surface. Negative values signify an energetically favorable adsorption process.

Experimental and Computational Protocols

Detailed and accurate protocols are essential for reproducible theoretical and experimental investigations of this compound surface chemistry.

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for investigating the electronic structure and energetics of Ca(OH)₂ surfaces. A typical protocol involves the following steps:

-

Model Construction:

-

A slab model of the desired Ca(OH)₂ crystal facet (e.g., (001), (100)) is constructed from the bulk crystal structure.

-

A vacuum layer of at least 15 Å is added to prevent interactions between periodic images of the slab.

-

The bottom layers of the slab are typically fixed to simulate the bulk material, while the top layers and any adsorbates are allowed to relax.

-

-

Computational Parameters:

-

Software: Vienna Ab initio Simulation Package (VASP) is commonly used.

-

Functional: The Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) is a frequent choice.

-

Basis Set: Plane-wave basis sets with a kinetic energy cutoff of around 400-500 eV are typical.

-

k-point Sampling: A Monkhorst-Pack grid is used to sample the Brillouin zone. The density of the grid depends on the size of the supercell.

-

Convergence Criteria: Calculations are considered converged when the forces on the atoms are below a certain threshold (e.g., 0.01 eV/Å) and the energy difference between successive steps is minimal.

-

-

Analysis:

-

Surface Energy: Calculated from the difference in energy between the slab and the bulk material.

-

Adsorption Energy: Determined by comparing the energy of the slab with the adsorbate to the sum of the energies of the isolated slab and the adsorbate molecule.

-

Electronic Structure: Analyzed through density of states (DOS) and charge density difference plots.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the Ca(OH)₂-water interface and other systems. A general protocol is as follows:

-

System Setup:

-

A simulation box containing a Ca(OH)₂ slab and a large number of water molecules is created.

-

Periodic boundary conditions are applied in all three dimensions.

-

-

Force Field:

-

A suitable force field is chosen to describe the interatomic interactions. For reactive systems, ReaxFF is often employed. For non-reactive systems, force fields like ClayFF or COMPASS can be used.

-

-

Simulation Parameters:

-

Ensemble: Simulations are typically run in the NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) ensemble.

-

Time Step: A small time step (e.g., 1 fs) is used to accurately integrate the equations of motion.

-

Simulation Time: The total simulation time depends on the process being studied and can range from nanoseconds to microseconds.

-

Temperature and Pressure Control: Thermostats (e.g., Nosé-Hoover) and barostats (e.g., Parrinello-Rahman) are used to maintain the desired temperature and pressure.

-

-

Analysis:

-

Structural Properties: Radial distribution functions (RDFs) are calculated to analyze the local structure of water and ions near the surface.

-

Dynamic Properties: Mean squared displacement (MSD) is used to calculate diffusion coefficients of species at the interface.

-

Reaction Dynamics: For reactive force fields, the simulation trajectory can be analyzed to observe chemical reactions and determine reaction mechanisms.

-

Visualizing Surface Chemistry Processes

Diagrams are powerful tools for visualizing complex processes in surface chemistry. The following diagrams, generated using the DOT language, illustrate key concepts.

Computational Workflow for Surface Chemistry Studies

Caption: A typical workflow for computational studies of surface chemistry.

Reaction Pathway for Carbonation and Sulfation of Ca(OH)₂

Caption: Simplified reaction pathways for the carbonation and sulfation of this compound.

Applications in Drug Development

While the primary applications of theoretical models of Ca(OH)₂ surface chemistry are in materials science and environmental science, there are emerging applications in the pharmaceutical and biomedical fields.

-

Drug Delivery: this compound nanoparticles are being explored as drug delivery vehicles.[4][5][6] Computational models can be used to understand the interaction of drug molecules with the nanoparticle surface, predict drug loading and release kinetics, and design surface modifications to improve biocompatibility and targeting.

-

Biomaterials: this compound is a key component of some dental and orthopedic biomaterials. Theoretical models can help in understanding the interface between the biomaterial and biological tissues, predicting the bioactivity of the material, and designing new materials with improved performance.

-

Nanotoxicity: As with any nanomaterial, understanding the potential toxicity of Ca(OH)₂ nanoparticles is crucial. Computational studies can be employed to investigate the interactions of these nanoparticles with cell membranes and proteins, providing insights into the mechanisms of toxicity and guiding the design of safer nanomaterials. Recent studies have shown that Ca(OH)₂ nanoparticles can induce cell death and oxidative stress in cancer cells, suggesting potential therapeutic applications.[7]

Conclusion

Theoretical models, particularly DFT and MD simulations, provide indispensable tools for understanding the complex surface chemistry of this compound. These models offer atomic-level insights into surface structure, energetics, and reactivity, which are often inaccessible through experimental techniques alone. The quantitative data and mechanistic understanding derived from these models are crucial for a wide range of applications, from the development of advanced construction materials and environmental remediation technologies to the design of novel drug delivery systems and biomaterials. As computational power continues to grow, the accuracy and predictive capability of these models will undoubtedly improve, further expanding their impact on science and technology.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound-loaded PLGA biodegradable nanoparticles as an intracanal medicament - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-loaded nanoparticles dispersed in thermosensitive gel as a novel intracanal medicament - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound nanoparticles induce cell death, genomic instability, oxidative stress and apoptotic gene dysregulation on human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Properties of Calcium Hydroxide

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic properties of calcium hydroxide (Ca(OH)₂), a compound of significant interest in various scientific fields, including pharmaceuticals, biomaterials, and industrial processes. The focus is on three core analytical techniques: Infrared (IR) Spectroscopy, Raman Spectroscopy, and X-ray Diffraction (XRD), which are fundamental for the structural and vibrational characterization of this material.

X-ray Diffraction (XRD) Analysis

X-ray Diffraction is a powerful non-destructive technique used to determine the crystalline structure of materials. For this compound, XRD confirms its well-defined crystal lattice, commonly known as the mineral portlandite.

Crystallographic Data

This compound crystallizes in a trigonal crystal system.[1][2][3] The structure is composed of layers of edge-sharing calcium-oxygen octahedra, with hydrogen atoms located between these layers.[1][2] Key crystallographic data obtained from XRD analysis are summarized in the table below.

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P-3m1 (No. 164)[1][2][3] |

| Lattice Constant (a) | 3.59 Å[2] |

| Lattice Constant (c) | 4.91 Å[2] |

| Formula Units (Z) | 1 |

Visualization of Crystal Structure

The layered structure of portlandite is crucial for understanding its physical and chemical properties.

Caption: Logical representation of the layered Ca(OH)₂ crystal structure.

Experimental Protocol for XRD

A typical experimental setup for obtaining the powder XRD pattern of this compound is as follows:

-

Sample Preparation: The Ca(OH)₂ powder is finely ground using an agate mortar and pestle to ensure random crystal orientation and minimize particle size effects. The powder is then carefully packed into a sample holder, ensuring a flat, smooth surface.

-

Instrumentation: A powder diffractometer is used, commonly equipped with a Cu-Kα radiation source (λ = 1.5405 Å).[4]

-

Data Acquisition:

-

The sample is scanned over a 2θ range, typically from 10° to 70°.

-

A step size of 0.02° to 0.03° is commonly used.[4]

-

The dwell time at each step is set to ensure adequate signal-to-noise ratio.

-

-

Data Analysis: The resulting diffraction pattern is processed to identify the peak positions (2θ values) and intensities. The data can be compared to standard patterns from databases (e.g., ICDD) for phase identification. For detailed structural analysis, Rietveld refinement can be performed to refine lattice parameters and atomic positions.[5][6]

Vibrational Spectroscopy (IR and Raman)

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. For Ca(OH)₂, these methods are particularly sensitive to the vibrations of the hydroxyl (-OH) group and the Ca-O lattice modes.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by the sample, exciting molecular vibrations. The IR spectrum of Ca(OH)₂ is dominated by a very sharp and intense absorption band corresponding to the O-H stretching vibration.

| Peak Position (cm⁻¹) | Vibrational Mode | Description |

| ~3640 - 3644 | ν(O-H) | O-H stretching[7][8][9] |

| ~7260 | 2ν(O-H) | First overtone of surface O-H stretch (NIR)[10] |

| ~7083 | 2ν(O-H) | First overtone of interlayer O-H stretch (NIR)[10] |

Raman Spectroscopy

Raman spectroscopy involves inelastic scattering of monochromatic light. The resulting shift in energy provides information about the vibrational modes. Similar to IR, the O-H stretch is a prominent feature, but lattice modes at lower frequencies are also readily observed.

| Peak Position (cm⁻¹) | Vibrational Mode | Description |

| ~3618 - 3620 | ν(O-H) | O-H stretching[11][12] |

| ~357 - 359 | Ca-O Lattice Mode | Translational or rotational mode of the crystal lattice[11][13] |

| ~280 | Ca-O Lattice Mode | Translational or rotational mode of the crystal lattice[11] |

Visualization of Spectroscopic Principles

Caption: Simplified workflow for IR and Raman spectroscopic analysis.

Experimental Protocols for Vibrational Spectroscopy

Infrared (FTIR) Spectroscopy Protocol:

-

Sample Preparation (KBr Pellet Technique): [4]

-

Mix approximately 1-2 mg of dry Ca(OH)₂ powder with ~200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grind the mixture thoroughly in an agate mortar to ensure a homogenous dispersion.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample chamber or a pure KBr pellet.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[4]

-

The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Raman Spectroscopy Protocol:

-

Sample Preparation: A small amount of Ca(OH)₂ powder is placed on a microscope slide or in a sample holder. No extensive preparation is typically needed.

-

Instrumentation: A confocal Raman microscope is often used. A common excitation source is a frequency-doubled Nd:YAG laser operating at 532 nm.[4]

-

Data Acquisition:

-

The laser is focused onto the sample surface.

-

Before measurement, the instrument is calibrated using an internal silicon reference.[4]

-

Spectra are recorded over a desired range (e.g., 100-4000 cm⁻¹) with an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.[4]

-

-

Data Analysis: The resulting spectrum of intensity versus Raman shift (cm⁻¹) is analyzed. Baseline correction may be necessary to remove fluorescence background.

Summary and Workflow

The characterization of this compound relies on a synergistic approach using multiple analytical techniques. XRD provides fundamental information about the long-range crystalline order, while IR and Raman spectroscopy offer detailed insights into the short-range molecular vibrations.

Caption: General workflow for the spectroscopic characterization of Ca(OH)₂.

References

- 1. mp-23879: Ca(HO)2 (trigonal, P-3m1, 164) [legacy.materialsproject.org]

- 2. crystalsymmetry.wordpress.com [crystalsymmetry.wordpress.com]

- 3. Portlandite - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and X-Ray Diffraction Analyses of this compound Nanoparticles in Aqueous Suspension [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Preparation of Saturated Calcium Hydroxide Solution

AN-001

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of a saturated calcium hydroxide (Ca(OH)₂) solution, commonly known as limewater. It includes information on the solubility properties of this compound, a step-by-step experimental procedure, safety precautions, and proper storage conditions.

Introduction

A saturated this compound solution is a clear, colorless solution with a slight earthy smell and a pH of approximately 12.4.[1] It is prepared by dissolving this compound in water to its saturation point. Despite being classified as a strong base, this compound has low solubility in water.[2] This solution is a staple in various laboratory settings, including in drug development for pH adjustment, as a reagent in chemical synthesis, and in water treatment processes to reduce hardness.[1] The solution is also used to detect carbon dioxide, as it turns milky upon reaction due to the precipitation of calcium carbonate.[3]

Understanding the temperature-dependent solubility and proper handling of this reagent is crucial for its effective and safe use in research and development.

Quantitative Data: Solubility of this compound

This compound exhibits retrograde solubility, meaning its solubility in water decreases as the temperature increases.[1][2][4] This is an important consideration when preparing and using the solution at various experimental temperatures. The solubility data is summarized in the table below.

| Temperature (°C) | Solubility (g/L) | Reference |

| 0 | 1.89 | [1][4] |

| 20 | 1.73 | [1][4] |

| 25 | 1.5 | [1] |

| 70 | 1.15 | [5] |

| 100 | 0.66 | [1][4] |

Experimental Protocol

This protocol details the standard laboratory method for preparing a saturated this compound solution.

Materials and Equipment

-

This compound (Ca(OH)₂, solid powder)

-

Distilled or deionized water[6]

-

Glass beaker or flask (e.g., 1 L)

-

Stirring rod or magnetic stirrer with stir bar

-

Filter paper (e.g., Whatman No. 1) and funnel, or a filtration apparatus

-

A tightly sealable storage bottle (amber glass is recommended to protect from light)[6][7]

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat[6][7]

Safety Precautions

-

Handling: this compound is corrosive and can cause serious eye damage and skin irritation.[8] Always handle the solid powder and solution in a well-ventilated area or under a fume hood to avoid inhaling dust.[6][9]

-

PPE: Always wear appropriate PPE, including chemical-resistant gloves and safety goggles.[7][8]

-

First Aid (Eyes): In case of eye contact, immediately rinse cautiously with water for at least 15 minutes.[8][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

First Aid (Skin): If skin contact occurs, wash the affected area thoroughly with water.[8][10]

-

Disposal: Dispose of this compound waste according to local, state, and federal regulations.[7]

Preparation Workflow

Caption: Workflow for preparing a saturated this compound solution.

Detailed Step-by-Step Procedure

-

Addition of Solute: Add an excess amount of this compound powder to a beaker containing distilled or deionized water. To prepare 1 liter of solution, adding approximately 2 to 5 grams of Ca(OH)₂ is sufficient to ensure saturation.[6][11] It is important to add the powder to the water, not the other way around, to avoid splashing and potential overheating.[11]

-

Dissolution and Equilibration: Stir the mixture vigorously for 1-2 minutes using a glass rod or magnetic stirrer.[3]

-

Maturation: Cover the beaker to prevent contamination and allow the mixture to stand for at least one hour to ensure the solution reaches saturation equilibrium.[11] For best results, let it stand for 24 hours, with occasional stirring, to maximize dissolution.[3][12]

-

Separation of Supernatant: Once the undissolved excess Ca(OH)₂ has settled completely at the bottom, a clear supernatant layer will be visible. Carefully decant this clear liquid into a clean container, ensuring that no solid precipitate is transferred.[6]

-

Filtration (Optional but Recommended): For a completely clear solution free of suspended particles, filter the supernatant through filter paper.[3][11]

-

Storage: Immediately transfer the final clear solution into a clean, airtight container.[7][10]

Solution Chemistry and Storage

The preparation of a saturated solution is governed by the dissolution equilibrium of this compound in water.

Caption: Dissolution equilibrium of this compound in water.

Proper Storage: A saturated this compound solution readily reacts with atmospheric carbon dioxide (CO₂), forming a crust of insoluble calcium carbonate (CaCO₃).[10]

Reaction: Ca(OH)₂(aq) + CO₂(g) → CaCO₃(s) + H₂O(l)

To maintain the solution's integrity and concentration, it must be stored in a tightly sealed container to minimize exposure to air.[7][11] Store the container in a cool, dry place away from direct sunlight.[7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. learning-center.homesciencetools.com [learning-center.homesciencetools.com]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. scichem.com [scichem.com]

- 7. eco.alfa-chemistry.com [eco.alfa-chemistry.com]

- 8. chemfax.com [chemfax.com]

- 9. fishersci.ca [fishersci.ca]

- 10. riccachemical.com [riccachemical.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Lime_water [chemeurope.com]

Application Notes and Protocols for Calcium Hydroxide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium hydroxide, Ca(OH)₂, is a readily available, inexpensive, and mildly basic inorganic compound. While its applications in construction and environmental remediation are well-established, its utility as a heterogeneous catalyst in organic synthesis is a growing field of interest. As a solid base, this compound offers several advantages in line with the principles of green chemistry, including operational simplicity, ease of separation from the reaction mixture, and reduced corrosivity compared to strong soluble bases. Its catalytic activity is attributed to the basic nature of the hydroxide ions, which can deprotonate acidic protons of organic substrates, and the ability of the calcium cation to act as a Lewis acid, coordinating with carbonyl groups to enhance their electrophilicity.

These application notes provide an overview of the use of this compound as a catalyst in several key carbon-carbon bond-forming reactions, complete with detailed experimental protocols and comparative data.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. This compound has proven to be an efficient catalyst for this transformation, particularly under solvent-free conditions.[1]

Application Note